molecular formula C14H9ClN2O5 B2498884 2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid CAS No. 416887-58-6

2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid

Cat. No.: B2498884
CAS No.: 416887-58-6
M. Wt: 320.69
InChI Key: YQGZWGXOIUIYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C14H9ClN2O5 and its molecular weight is 320.69. The purity is usually 95%.
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Scientific Research Applications

Solid-State Chemistry and Crystal Engineering

2-Chloro-4-nitrobenzoic acid, closely related to the query compound, has been explored in the context of crystal engineering and solid-state chemistry. A study by Oruganti et al. (2017) focused on the synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives. These molecular salts were structurally characterized using spectroscopic, thermal, and X-ray diffraction techniques, emphasizing the importance of halogen bonds in crystal structures. This research demonstrates the compound's utility in designing materials with specific structural properties, highlighting the role of weak interactions like halogen bonds in stabilizing these structures (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).

Spectroscopy and Computational Chemistry

Another study focused on the crystallographic study of benzoic acid derivatives, including compounds similar to "2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid". This research involved X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculation to understand the intermolecular interactions in these compounds. The study by Pramanik et al. (2019) highlights how hydrogen and halogen bonds contribute to the assembly of molecules into supramolecular frameworks, providing insights into designing materials with desired properties (Pramanik, Dey, & Mukherjee, 2019).

Antiparasitic Research

Delmas et al. (2002) investigated the in vitro antiparasitic properties of various compounds, including a derivative similar to "this compound", against Leishmania infantum and Trichomonas vaginalis. This study underscores the potential of such compounds in developing new treatments for parasitic infections, with specific structural modifications influencing antiproliferative activity against these parasites (Delmas, Di Giorgio, Robin, Azas, Gasquet, Detang, Costa, Timon-David, & Galy, 2002).

Polymer Science

Amarnath and Palaniappan (2005) explored the doping of polyaniline with benzoic acid and its derivatives, including those structurally related to "this compound". This research contributes to the field of conductive polymers, where benzoic acid derivatives are used to modify the electrical properties of polyaniline. The study provides valuable information on how different dopants influence the conductivity and thermal stability of polyaniline, important for developing advanced materials for electronic applications (Amarnath & Palaniappan, 2005).

Properties

IUPAC Name

2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-7-8(17(21)22)5-6-9(11)13(18)16-12-4-2-1-3-10(12)14(19)20/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZWGXOIUIYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.